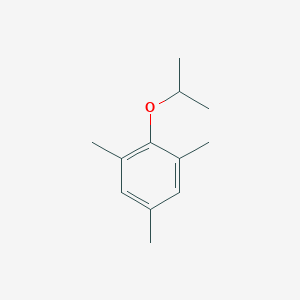

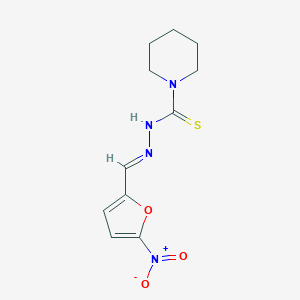

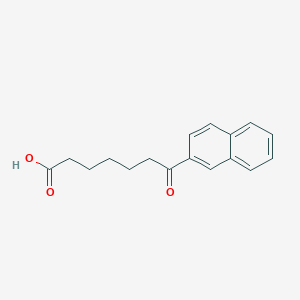

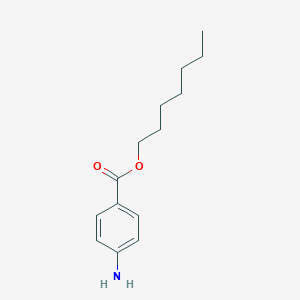

Heptyl 4-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

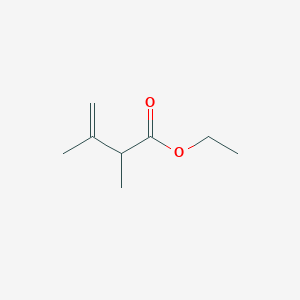

Synthesis Analysis

The synthesis of compounds related to heptyl 4-aminobenzoate involves various chemical reactions, including esterification and amide formation. For example, studies on the synthesis of similar aminobenzoate derivatives have shown efficient synthesis methods involving reactions of benzoyl chloride with potassium thiocyanate followed by treatment with sulfanilamide, demonstrating the versatility of synthesis approaches for these compounds (Saeed, Mumtaz, & Flörke, 2010).

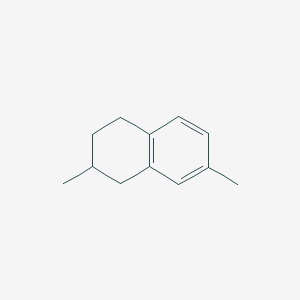

Molecular Structure Analysis

The molecular structure of aminobenzoates and their derivatives, including heptyl 4-aminobenzoate, can be characterized using various spectroscopic techniques. Vibrational spectroscopy, for instance, has been utilized to understand the structure of 4-aminobenzoic acid, a related compound, highlighting the importance of spectroscopic methods in analyzing the molecular structure of such organic compounds (Khuu, Yang, & Johnson, 2020).

Chemical Reactions and Properties

Heptyl 4-aminobenzoate, like its analogs, participates in various chemical reactions, showcasing a range of chemical properties. For instance, the reactivity of aminobenzoic acid in forming hydrogen-bonded structures highlights the compound's potential in synthesizing more complex molecular architectures (Lu et al., 2019).

Physical Properties Analysis

The physical properties of heptyl 4-aminobenzoate, including melting points and solubility, can be inferred from studies on similar compounds. For example, the crystallization and melting points of various aminobenzoate salts have been reported, providing insights into the physical characteristics of these compounds (Lu et al., 2019).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are critical in understanding heptyl 4-aminobenzoate's applications. Research on aminobenzoates has shown that these compounds can undergo various chemical transformations, including decarboxylation and hydroxylation, under specific conditions, reflecting the chemical versatility of heptyl 4-aminobenzoate and related molecules (Tsuji, Ogawa, Bando, & Sasaoka, 1986).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Fate

One significant application of heptyl 4-aminobenzoate relates to environmental studies, particularly its occurrence, fate, and behavior in aquatic environments. Research indicates that parabens, including heptyl 4-aminobenzoate, are emerging contaminants due to their extensive use as preservatives in consumer products. Despite treatments that eliminate them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. Their presence reflects the continuous introduction into the environment from paraben-based products. Moreover, parabens can react with free chlorine, forming halogenated by-products, which are more stable and potentially more toxic, highlighting the need for further studies on their environmental impact (Haman et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, parabens are explored for their stability, degradation pathways, and potential by-products. For instance, nitisinone, a triketone herbicide initially developed for its herbicidal properties, has been repurposed for medical treatment. Studies on nitisinone, which share structural similarities with heptyl 4-aminobenzoate, focus on its stability and degradation under various conditions to understand its pharmaceutical applications and potential risks (Barchańska et al., 2019).

Biochemical Insights

Heptyl 4-aminobenzoate's biochemical applications are notable in the study of its endocrine-disruptive potential and the absorption, esterase activity, and human exposure risks. Research underscores the need for comprehensive evaluation of its effects, particularly in the context of topical application through cosmetics, which could have implications for human health risks related to endocrine disruption (Darbre & Harvey, 2008).

Polymer Science

In polymer science, divalent metal salts of p-aminobenzoic acid, a category that includes heptyl 4-aminobenzoate, serve as precursors for the synthesis of ionic polymers. These materials have diverse applications, from catalysis to the development of high-impact strength resins, indicating the compound's role in advancing materials science (Matsuda, 1997).

Safety Assessments

Safety and toxicological assessments of parabens, including heptyl 4-aminobenzoate, provide critical insights into their use and regulatory considerations. Studies focusing on propyl paraben offer a comprehensive review of the compound's absorption, metabolism, acute and chronic toxicity, and allergenic potential. These investigations contribute to a better understanding of safety thresholds and regulatory standards for paraben use in various products (Soni et al., 2001).

Eigenschaften

IUPAC Name |

heptyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHJVNSZPMIREM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162305 |

Source

|

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl 4-aminobenzoate | |

CAS RN |

14309-40-1 |

Source

|

| Record name | Heptyl p-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.